Zinc trifluoroacetate hydrate
Overview
Description
Zinc trifluoroacetate hydrate is a useful research compound. Its molecular formula is C4H2F6O5Zn and its molecular weight is 309.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Synthesis and Cross-Coupling Reactions
Zinc trifluoroacetate hydrate is utilized as a catalyst in the synthesis of fluoroorganic intermediates. For instance, it initiates the radical addition of perfluoroalkyl iodides to terminal alkynes with high regio- and stereoselectivities. This catalytic action, along with palladium-mediated cross-coupling, facilitates the synthesis of valuable fluoroorganic intermediates (Jennings, Cork, & Ramachandran, 2000).
Hydration and Complexation Studies
This compound is also significant in the study of zinc ion hydration and complexation. Neutron-diffraction studies of solutions containing this compound reveal intricate details about the hydration number of Zn2+ ions and their spatial arrangement in solutions. These studies provide valuable insights into the behavior of zinc ions in different aqueous environments (Powell et al., 1990).
Fluorescence and Photoluminescence Properties
In the field of materials science, this compound is used to synthesize zinc complexes that exhibit unique fluorescence and photoluminescence properties. These properties are leveraged in developing photoactive materials, which are crucial in various technological applications (Shit et al., 2016).
Catalysis in Organic Chemistry
This compound plays a pivotal role as a catalyst in organic reactions. For instance, its adducts are used in transesterification and oxazoline formation. These reactions are fundamental in synthesizing various organic compounds, showcasing the versatility of zinc trifluoroacetate in catalysis (Hayashi et al., 2011).
Synthesis of Zinc-based Nanomaterials
This compound is also a key precursor in the synthesis of zinc-based nanomaterials. Such nanomaterials have diverse applications, ranging from biomedical to industrial uses. The unique properties of zinc oxide nanoparticles, for instance, are explored for their anticancer and antimicrobial activities, drug delivery capabilities, and use in bioimaging (Mishra et al., 2017).
Safety and Hazards
Zinc trifluoroacetate hydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
Mechanism of Action
Target of Action
Zinc trifluoroacetate hydrate, also known as trifluoroacetic acid zinc salt, is a compound with the linear formula Zn(CF3COO)2 · xH2O
Mode of Action
It’s known that zinc ions can act as a catalyst in various chemical reactions . The trifluoroacetate ion, being a weakly coordinating anion, may enhance the reactivity of the zinc ion.
Biochemical Analysis
Biochemical Properties
Zinc trifluoroacetate hydrate plays a significant role in biochemical reactions. It is often used as a catalyst in organic synthesis
Cellular Effects
Zinc, a component of this compound, is known to play a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to act as a catalyst in organic synthesis
Dosage Effects in Animal Models
Zinc, a component of this compound, has been found to improve blood pressure, glucose, and LDL cholesterol serum level in numerous studies .
Metabolic Pathways
Zinc, a component of this compound, is known to be involved in numerous metabolic pathways .
Properties
IUPAC Name |
zinc;2,2,2-trifluoroacetate;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2HF3O2.H2O.Zn/c2*3-2(4,5)1(6)7;;/h2*(H,6,7);1H2;/q;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNLDTPRUICHRY-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.[Zn+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6O5Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724996 | |
Record name | Zinc trifluoroacetate--water (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207801-31-8 | |
Record name | Zinc trifluoroacetate--water (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zinc trifluoroacetate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.